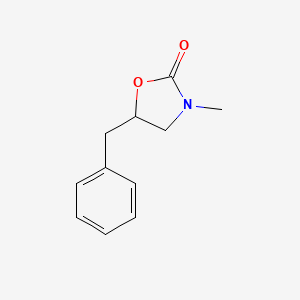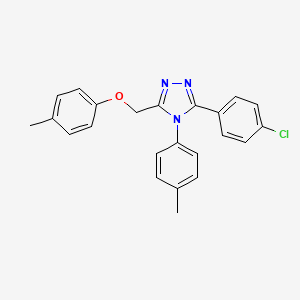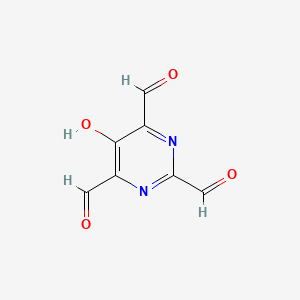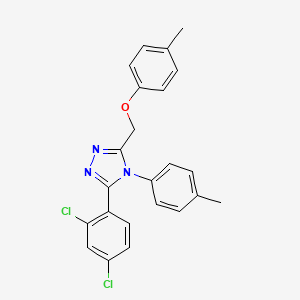
2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate is a complex organic compound that combines a benzyl group with a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate typically involves multiple steps. One common method includes the reaction of a benzyl halide with a purine derivative in the presence of a base. The decylthio group is introduced through a nucleophilic substitution reaction, where a decylthiol reacts with the benzyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The decylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the decylthio group, yielding a simpler benzyl purine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl purine derivatives.
Substitution: Various functionalized benzyl purine derivatives.
Applications De Recherche Scientifique
2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its purine moiety.
Mécanisme D'action
The mechanism of action of 2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The decylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A related purine derivative with different functional groups.
2-((2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl acetate: Another purine derivative with an acetylamino group.
Uniqueness
2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate is unique due to its combination of a benzyl group with a decylthio substituent, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C24H32N4O2S |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
(2-decylsulfanylphenyl)methyl 2-purin-9-ylacetate |
InChI |
InChI=1S/C24H32N4O2S/c1-2-3-4-5-6-7-8-11-14-31-22-13-10-9-12-20(22)17-30-23(29)16-28-19-27-21-15-25-18-26-24(21)28/h9-10,12-13,15,18-19H,2-8,11,14,16-17H2,1H3 |
Clé InChI |
FJQGYKIRZCCIMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC1=CC=CC=C1COC(=O)CN2C=NC3=CN=CN=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)
![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)








![5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12919117.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)
